(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 6133-12-6
VCID: VC9024543
InChI: InChI=1S/C16H11F3N2O3/c17-16(18,19)12-3-1-2-11(10-12)4-9-15(22)20-13-5-7-14(8-6-13)21(23)24/h1-10H,(H,20,22)/b9-4+
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H11F3N2O3
Molecular Weight: 336.26 g/mol

(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

CAS No.: 6133-12-6

Cat. No.: VC9024543

Molecular Formula: C16H11F3N2O3

Molecular Weight: 336.26 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide - 6133-12-6

Specification

CAS No. 6133-12-6
Molecular Formula C16H11F3N2O3
Molecular Weight 336.26 g/mol
IUPAC Name (E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C16H11F3N2O3/c17-16(18,19)12-3-1-2-11(10-12)4-9-15(22)20-13-5-7-14(8-6-13)21(23)24/h1-10H,(H,20,22)/b9-4+
Standard InChI Key BPTYFWTZWZMTPV-RUDMXATFSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
SMILES C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of propenamides. This compound is characterized by its specific structural features, including a nitro group attached to the phenyl ring and a trifluoromethyl group attached to another phenyl ring, both connected through a propenamide backbone. Despite the lack of specific information in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of such compounds typically involves the reaction of an appropriate amine with a suitable acyl chloride or anhydride in the presence of a base. For (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, one might start with 4-nitroaniline and a trifluoromethyl-substituted cinnamic acid derivative.

Potential Applications

Compounds with similar structures often exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of a nitro group and a trifluoromethyl group can enhance these activities due to their electron-withdrawing effects, which may influence the compound's interaction with biological targets.

Research Findings

While specific research findings on (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide are not available, studies on related compounds suggest potential applications in medicinal chemistry. For instance, compounds with nitro and trifluoromethyl groups are often evaluated for their ability to inhibit enzymes or interact with proteins involved in disease pathways.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on typical properties and potential biological activities of similar compounds:

PropertyValue/Description
Molecular FormulaC17H11F3N2O3
Molecular WeightApproximately 341.27 g/mol
SolubilityGenerally soluble in organic solvents
Potential Biological ActivityAnti-inflammatory, antimicrobial, anticancer

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